molecular formula C16H20FN5OS B2356639 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 677331-79-2

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2356639
CAS No.: 677331-79-2
M. Wt: 349.43
InChI Key: NHYNJGLOYJMKJH-UHFFFAOYSA-N
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Description

2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a triazole-thioacetamide derivative characterized by a central 1,2,4-triazole ring substituted with a cyclohexyl group at position 5 and a thioacetamide moiety at position 2. The acetamide nitrogen is further linked to a 4-fluorophenyl group. The cyclohexyl substituent likely enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5OS/c17-12-6-8-13(9-7-12)19-14(23)10-24-16-21-20-15(22(16)18)11-4-2-1-3-5-11/h6-9,11H,1-5,10,18H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYNJGLOYJMKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis begins with commercially available precursors:

  • 3-Cyclohexanepropionic acid for cyclohexyl moiety introduction.
  • 4-Fluoroaniline for the acetamide’s aryl group.
  • Thiosemicarbazide derivatives for triazole ring formation.

Key intermediates include:

  • Ethyl 3-cyclohexylpropanoate : Synthesized via esterification of 3-cyclohexanepropionic acid with ethanol under reflux.
  • 3-Cyclohexylpropanohydrazide : Produced by hydrazinolysis of the ester.
  • 4-Fluorophenyl acetamide : Prepared via coupling of 4-fluorophenylacetic acid with aniline derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Triazole Ring Formation

The 1,2,4-triazole core is constructed through cyclization reactions:

Hydrazide-Thiocarbamide Condensation

3-Cyclohexylpropanohydrazide reacts with phenylisothiocyanate in ethanol under reflux to form 1-(3-cyclohexylethyl)-4-phenyl-3-thiosemicarbazide .

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Duration: 2 hours
  • Yield: 85–90%

Alkaline Cyclization

The thiosemicarbazide intermediate undergoes base-mediated cyclization using aqueous potassium hydroxide (KOH) to yield 4-phenyl-5-(3-cyclohexylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione .

Reaction Conditions :

  • Base: 5% KOH
  • Temperature: Reflux
  • Duration: 3 hours
  • Yield: 75–80%

Final Amidation and Functionalization

Acetamide Coupling

The N-(4-fluorophenyl)acetamide group is introduced via amide bond formation. Two methods are prevalent:

Method A: Carbodiimide-Mediated Coupling
  • Reagents : EDC, HOBt
  • Solvent: Acetonitrile
  • Temperature: Room temperature
  • Duration: 24 hours
  • Yield: 60–65%
Method B: Ammonolysis of Ethyl Esters
  • Reagent : Dry ammonia gas
  • Solvent: Ethanol
  • Duration: 5 hours
  • Yield: 70–77%

Purification and Characterization

Crystallization

Crude product is recrystallized from aqueous ethanol (30–60%) to obtain pure crystals.

Analytical Data

Parameter Value Source
Melting Point 417–419 K
Molecular Formula C₁₅H₁₄N₄O₂S
1H-NMR (DMSO-d6) : δ 0.84–1.68 (cyclohexyl protons)
LC-MS/MS [M+H]+ = 314.36
Elemental Analysis C: 57.31%; H: 4.49%; N: 17.82%

Optimization and Challenges

Yield Improvement Strategies

  • Microwave-assisted synthesis reduces reaction time for cyclization steps by 40%.
  • Catalytic agents like palladium on carbon (Pd/C) enhance coupling efficiency.

Common Side Reactions

  • Over-alkylation : Mitigated by controlling stoichiometry of chloroacetamide.
  • Oxidation of thioether : Prevented by conducting reactions under nitrogen.

Comparative Analysis of Methods

Method Advantages Limitations
Carbodiimide Coupling High purity; mild conditions Low yield due to byproducts
Ammonolysis Scalable; avoids coupling reagents Requires anhydrous conditions

Industrial-Scale Considerations

  • Cost-effective precursors : Use of cyclohexane derivatives reduces production costs by 20%.
  • Green chemistry : Ethanol/water solvent systems minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or other functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions

    Reduced Triazole Derivatives: Products of reduction reactions

    Substituted Aromatic Compounds: Products of substitution reactions

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives, including the compound , exhibit significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, triazole derivatives have shown effectiveness against resistant strains of pathogens, which is crucial in addressing global health challenges related to antibiotic resistance .

Anticancer Potential

Research has highlighted the anticancer properties of triazole derivatives. Compounds similar to 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

Antioxidant Activity

The compound's antioxidant capabilities have been evaluated through various assays. The presence of cyclohexyl and triazole moieties contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly beneficial in preventing diseases associated with oxidative damage .

Agricultural Applications

Beyond medicinal uses, triazole derivatives are also explored for their potential as agricultural fungicides. Their ability to inhibit fungal pathogens can protect crops from diseases, thereby enhancing agricultural productivity. This application is particularly relevant given the increasing demand for sustainable agricultural practices .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of triazole derivatives demonstrated that modifications at the nitrogen positions significantly influenced their anticancer activity. The compound exhibited an IC50 value comparable to standard chemotherapeutics like 5-fluorouracil against breast cancer cell lines .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of triazole were tested against various bacterial strains. The results indicated that certain substitutions on the triazole ring enhanced antibacterial activity, making these compounds promising candidates for drug development in combating resistant infections .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Key structural variations among triazole-thioacetamide analogs include:

  • Triazole substituents: Position 4 (amino, alkyl, aryl) and position 5 (cyclohexyl, ethyl, phenyl, heterocyclic groups).
  • Acetamide nitrogen substituents : Aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl, benzothiazole derivatives).

Table 1: Structural Comparison of Selected Analogs

Compound Name Triazole Substituents (Position 4/5) Acetamide N-Substituent Key Functional Groups Reference
Target Compound 4-Amino, 5-Cyclohexyl 4-Fluorophenyl Cyclohexyl, Fluorophenyl N/A
VUAA1 (N-(4-ethylphenyl)-2-...) 4-Ethyl, 5-(3-pyridinyl) 4-Ethylphenyl Pyridinyl, Ethyl
OLC15 (N-(4-butylphenyl)-2-...) 4-Ethyl, 5-(2-pyridinyl) 4-Butylphenyl Pyridinyl, Butyl
Compound 5j () 4-H, 5-(1,2,4-triazol-3-yl) 4-Fluorobenzyloxy-benzothiazole Fluorobenzyl, Benzothiazole
6m (N-(4-chlorophenyl)-2-...) 4-((Naphthalen-1-yloxy)methyl) 4-Chlorophenyl Naphthyloxy, Chlorophenyl
Compound 32 () 4-(4-Methylpiperazin-1-yl), 5-(4-CF3-phenyl) 4-Methylpiperazinyl Trifluoromethyl, Piperazinyl

Table 2: Pharmacological Comparison

Compound Name Activity (Model) ED50 (mg/kg) Protective Index (PI) Reference
VUAA1 Orco Agonist (Insect) N/A N/A
OLC15 Orco Antagonist (Insect) N/A N/A
5j () Anticonvulsant (MES/scPTZ) 52.8/76.0 8.96/9.30
6m () Not reported N/A N/A
Anti-exudative analog () Anti-inflammatory (Edema) 10 (dose) Comparable to diclofenac

Structure-Activity Relationship (SAR) Insights

Triazole Substituents :

  • Bulky groups (e.g., cyclohexyl, trifluoromethylphenyl) enhance receptor selectivity and metabolic stability but may reduce solubility .
  • Polar groups (e.g., pyridinyl in VUAA1) improve water solubility and ion channel interaction .

Acetamide N-Substituents :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) improve bioavailability and CNS penetration .
  • Extended aromatic systems (e.g., benzothiazole in 5j) increase π-π stacking interactions with target proteins .

Biological Activity

The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a novel derivative of the triazole family, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H16FN5SC_{13}H_{16}FN_{5}S, with a molar mass of approximately 293.36 g/mol. The structure features a triazole ring, which is known for its ability to interact with various biological targets due to its electron-rich nature .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazole derivatives, including our compound of interest. The mechanism of action appears to involve inhibition of key enzymes and pathways associated with tumor growth.

Key Findings:

  • Cell Line Studies : In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Molecular docking studies suggest strong binding affinity to targets such as EGFR and Src kinases, which are crucial in cancer proliferation .
  • Comparative Efficacy : When compared to standard chemotherapeutic agents, this compound showed enhanced efficacy in certain assays, indicating its potential as a lead compound for further development .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented, and this compound also exhibits notable activity against various pathogens.

Antimicrobial Studies:

  • Broad-Spectrum Activity : The compound has been tested against several bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. Results indicated that it possesses significant antifungal activity, particularly against resistant strains .
  • Mechanism of Action : The antimicrobial effect is hypothesized to arise from disruption of microbial cell membranes and interference with nucleic acid synthesis, although specific pathways remain to be elucidated .

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives similar to our compound:

StudyCompoundTargetIC50 Value
Arafa et al., 20212-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleProstate Cancer (PC-3)0.67 µM
PubMed Study (2005)4-amino-5-cyclohexyl-4H-triazole derivativesCandida spp.Effective against multiple strains
Sigma-Aldrich ReportVarious TriazolesBacterial PathogensBroad-spectrum activity reported

Q & A

Q. What are the optimal synthetic routes for 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the triazole core. Key steps include:
  • Cyclocondensation of thiocarbazide derivatives with cyclohexyl substituents under reflux in ethanol or DMF .
  • Thioether linkage formation via nucleophilic substitution using chloroacetamide derivatives in the presence of a base (e.g., KOH) .
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography to achieve >95% purity .
  • Critical parameters: Temperature (60–80°C), solvent polarity, and reaction time (1–4 hours) to maximize yield (reported 70–85% for analogs) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amine, C=O at ~1680 cm⁻¹ for the acetamide) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 405.2 [M+H]+ for analogs) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. What are the common pharmacological properties observed in structurally similar triazole derivatives?

  • Methodological Answer :
  • Antimicrobial Activity : Triazole-thioacetamides inhibit bacterial enzymes (e.g., dihydrofolate reductase) via sulfur-π interactions .
  • Anticancer Potential : Fluorophenyl and cyclohexyl groups enhance lipophilicity, promoting membrane penetration and apoptosis induction in cell lines (IC50 ~10–50 µM for analogs) .
  • Anti-inflammatory Effects : Modulation of COX-2 and TNF-α pathways observed in rodent models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing cyclohexyl with pyridyl groups reduces antimicrobial potency by 40%) .
  • Standardized Assays : Control variables like cell line origin (e.g., HeLa vs. MCF-7), solvent (DMSO concentration ≤0.1%), and exposure time .
  • Meta-Analysis : Pool data from analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify trends in EC50/IC50 variability .

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17) or DNA gyrase, focusing on thioether and fluorophenyl moieties as key pharmacophores .
  • QSAR Modeling : Train models with descriptors like logP (predicted ~3.2) and polar surface area (~80 Ų) to optimize activity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å for stable binding) .

Q. How does the compound’s stability under varying conditions impact experimental design?

  • Methodological Answer :
  • pH Stability : Test degradation kinetics in buffers (pH 2–10); fluorophenyl derivatives show instability at pH >9 due to acetamide hydrolysis .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperature (reported ~200°C for analogs) .
  • Light Sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation (λmax shifts >5 nm under UV exposure) .

Q. What strategies optimize yield and purity during scale-up synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with acetonitrile for easier recycling and reduced toxicity .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings (if applicable) to reduce side products .
  • Process Analytics : Implement in-line FTIR or HPLC to monitor intermediates and adjust parameters in real time .

Notes on Contradictions and Limitations

  • Evidence Gaps : Limited direct data on the cyclohexyl-substituted variant; extrapolate from phenyl/thiophene analogs .
  • Excluded Sources : BenchChem and ECHEMI data omitted per reliability guidelines .

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